molecular formula C8H14O4 B2419869 2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid CAS No. 2375262-29-4

2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid

Cat. No.: B2419869
CAS No.: 2375262-29-4
M. Wt: 174.196
InChI Key: MDAIVJNTBLGJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid is an organic compound with the molecular formula C8H14O4 It is characterized by a dioxane ring substituted with a dimethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid typically involves the reaction of 5,5-dimethyl-1,4-dioxane-2-methanol with a suitable acylating agent, such as acetic anhydride or acetyl chloride, under acidic or basic conditions. The reaction is usually carried out in an inert solvent like dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the dioxane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid is unique due to its combination of a dioxane ring and an acetic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(5,5-dimethyl-1,4-dioxan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-8(2)5-11-6(4-12-8)3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAIVJNTBLGJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CO1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.